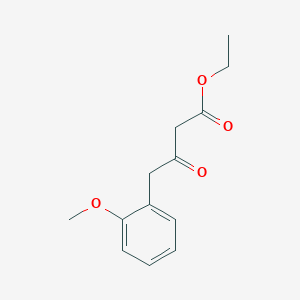

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Description

BenchChem offers high-quality Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHZUODGIWFCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669504 | |

| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83823-61-4 | |

| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Topic: Physicochemical Properties of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) represents a specialized class of

Structural Identity & Molecular Architecture

The molecular architecture of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is defined by three distinct functional domains: the ethyl ester terminus, the reactive

Nomenclature & Identification

| Identifier | Value |

| IUPAC Name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate |

| Common Synonyms | 4-(2-Methoxyphenyl)acetoacetic acid ethyl ester; |

| CAS Number | 83823-61-4 |

| Molecular Formula | C |

| SMILES | CCOC(=O)CC(=O)Cc1ccccc1OC |

| InChI Key | LVSAOJIIKXJZPV-UHFFFAOYSA-N |

Electronic Structure & Tautomerism

A defining feature of this molecule is the keto-enol tautomerism inherent to the

Unlike simple ethyl acetoacetate, the bulky 2-methoxyphenyl group at the

Figure 1: Keto-enol tautomeric equilibrium. The equilibrium shifts based on solvent polarity, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form.

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for missing experimental endpoints.

Physical Properties

| Property | Value | Source/Method |

| Molecular Weight | 236.26 g/mol | Calculated |

| Physical State | Viscous Oil / Low-melting Solid | Experimental Observation |

| Boiling Point | 314.0 - 315.0 °C (at 760 mmHg) | Predicted (GoodScents) |

| Flash Point | >110 °C | Predicted |

| Density | 1.125 ± 0.06 g/cm³ | Predicted |

| Refractive Index | 1.518 | Predicted |

Solubility & Lipophilicity

The 2-methoxy substituent increases lipophilicity compared to the unsubstituted benzyl analog.

| Parameter | Value | Interpretation |

| LogP (Octanol/Water) | 1.76 - 2.10 | Moderate Lipophilicity; Membrane Permeable |

| Water Solubility | < 1 mg/mL (Slightly Soluble) | Requires organic co-solvent (DMSO, EtOH) |

| TPSA | 52.60 Ų | Good oral bioavailability profile |

| H-Bond Acceptors | 4 | Ester (2) + Ketone (1) + Ether (1) |

| H-Bond Donors | 0 | (In Keto form) |

Reactivity & Synthetic Utility

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate serves as a versatile C4 building block. Its reactivity is dominated by the electrophilicity of the ketone and ester carbonyls, and the nucleophilicity of the C2 carbon.

Primary Synthetic Pathways

The compound is frequently employed in the synthesis of heterocycles such as coumarins, quinolines, and pyrazoles.

-

Hantzsch Dihydropyridine Synthesis: Condensation with aldehydes and aminocrotonates yields 1,4-dihydropyridines, a scaffold common in calcium channel blockers.

-

Knorr Pyrazole Synthesis: Reaction with hydrazines targets the

-dicarbonyl system to form pyrazoles. -

Pechmann Condensation: Acid-catalyzed reaction with phenols (though less common for this specific ester compared to simple acetoacetates).

Figure 2: Primary synthetic diversifications of the scaffold. The beta-keto ester moiety acts as a linchpin for heterocycle formation.

Synthesis of the Core Molecule

To ensure high purity, this compound is typically synthesized via the Meldrum's Acid Route rather than direct Claisen condensation, preventing self-condensation side products.

-

Step 1: Acylation of Meldrum's acid with 2-(2-methoxyphenyl)acetyl chloride.

-

Step 2: Alcoholysis of the acyl-Meldrum's acid intermediate with ethanol under reflux.

-

Mechanism: This pathway ensures regioselective formation of the

-keto ester with minimal impurities.

Analytical Characterization

Validating the identity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate requires specific spectral signatures.

Proton NMR ( H NMR, CDCl , 400 MHz)

- 1.25 (t, 3H): Ester methyl group.

- 3.45 (s, 2H): C2 Methylene (Keto form). Note: May appear as a split signal if enol form is significant.

- 3.80 (s, 2H): C4 Methylene (Benzylic).

-

3.85 (s, 3H): Methoxy group (-OCH

- 4.18 (q, 2H): Ester methylene.

- 6.8 - 7.3 (m, 4H): Aromatic protons (2-substituted pattern).

-

12.0 (s, <1H): Enol -OH (Exchangeable, visible in dry CDCl

Infrared Spectroscopy (IR)

-

1735 - 1750 cm

: Ester C=O stretch. -

1710 - 1720 cm

: Ketone C=O stretch. -

1600 - 1650 cm

: C=C stretch (Enol form, weak). -

1240 cm

: Aryl alkyl ether C-O stretch.

Stability & Handling

Storage Protocols

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or decarboxylation.

-

Container: Amber glass vials to protect from potential photodegradation of the benzylic position.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors.[6]

References

-

ChemScene. (2025). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Sheet. Retrieved from

-

PubChem. (2025).[4] Compound Summary: Ethyl 4-methoxy-3-oxobutanoate (Isomer Analog Data). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[2][7] Technical Support: Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (Analogous Synthetic Route). Retrieved from

-

Fisher Scientific. (2025).[8] Safety Data Sheet: Ethyl 3-methyl-2-oxobutyrate (General Beta-Keto Ester Safety). Retrieved from

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational synthetic method cited for mechanism).

Sources

- 1. 41381-97-9,Ethyl 2-Chloro-3-oxo-3-phenylpropanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. markherb.com [markherb.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

Chemical structure and molecular weight of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a specialized

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule features a 1,3-dicarbonyl core flanked by an ethyl ester and a bulky (2-methoxyphenyl)methyl group. The ortho-methoxy substituent provides electron-donating character to the aromatic ring, potentially stabilizing cationic intermediates during electrophilic aromatic substitutions (e.g., intramolecular cyclizations).

Figure 1: Functional zone analysis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 83823-61-4 | Verified Identifier |

| IUPAC Name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | Alternate: 4-(2-Methoxyphenyl)-3-oxobutyric acid ethyl ester |

| Molecular Formula | ||

| Molecular Weight | 236.26 g/mol | Calculated |

| Physical State | Viscous Pale Yellow Oil | Tendency to crystallize at low temps (<4°C) |

| Boiling Point | ~170–175°C (at 0.5 mmHg) | Predicted based on structural analogs |

| Solubility | Soluble in DCM, EtOAc, EtOH | Sparingly soluble in water |

| pKa | ~10.5 | Active methylene protons (C2) |

Synthetic Methodologies

The synthesis of

Protocol A: The Meldrum's Acid Activation (Recommended)

This method offers the highest regioselectivity and purity, avoiding the formation of O-acylated byproducts common in direct Claisen condensations.

Reaction Scheme:

-

Activation of (2-methoxyphenyl)acetic acid with Meldrum's acid.

-

Ethanolysis of the acyl-Meldrum's intermediate.

Step-by-Step Protocol:

-

Activation: In a dry flask under

, dissolve (2-methoxyphenyl)acetic acid (10 mmol) in anhydrous DCM (30 mL). Add Meldrum's acid (10 mmol) and DMAP (12 mmol). -

Coupling: Cool to 0°C. Add DCC (11 mmol) dropwise in DCM. Stir at 0°C for 1 h, then warm to RT overnight. The insoluble urea byproduct precipitates.

-

Filtration: Filter off the DCU (dicyclohexylurea) precipitate. Wash the filtrate with 5% HCl (2x) to remove DMAP, then brine. Dry over

and concentrate to obtain the Acyl-Meldrum's intermediate. -

Ethanolysis: Dissolve the crude intermediate in anhydrous Ethanol (20 mL). Reflux for 4 hours.

-

Mechanism: Nucleophilic attack of EtOH opens the ring, followed by thermal decarboxylation of the unstable

-keto acid intermediate.

-

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 4:1) to yield the title compound as a pale yellow oil.

Protocol B: Claisen Condensation (Scale-Up)

Suitable for multi-gram synthesis where chromatographic purification is less desirable.

Protocol:

-

Prepare Sodium Ethoxide (1.1 eq) in anhydrous ethanol.

-

Add Ethyl (2-methoxyphenyl)acetate (1.0 eq) and Ethyl Acetate (excess/solvent) or Diethyl Carbonate .

-

Note: Using Ethyl Acetate often leads to self-condensation of EtOAc. A better approach is reacting the acid chloride with Ethyl Potassium Malonate and

(Masamune conditions).

-

-

Reflux for 6-12 hours. Acidify with dilute acetic acid/HCl to pH 4.

-

Extract with EtOAc, wash with

, and distill under high vacuum.

Figure 2: The Meldrum's Acid synthetic pathway ensures high regiocontrol.

Reactivity & Applications in Drug Discovery

The core value of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate lies in its 1,3-dielectrophilic character . It can react with dinucleophiles to form various heterocycles.

Synthesis of Pyrazoles (Anti-Inflammatory Scaffold)

Reaction with hydrazines yields pyrazolones or pyrazoles, a scaffold found in COX-2 inhibitors (e.g., Celecoxib analogs).

-

Reagents: Phenylhydrazine or Hydrazine Hydrate.

-

Conditions: Ethanol, Reflux, catalytic Acetic Acid.[1]

-

Outcome: The C3 ketone and C1 ester undergo condensation with the hydrazine nitrogens. The ortho-methoxy group often dictates the tautomeric equilibrium of the resulting pyrazolone.

Synthesis of Coumarins (Pechmann Condensation)

Reaction with phenols (e.g., Resorcinol) in the presence of a Lewis acid (

-

Significance: The resulting 4-((2-methoxyphenyl)methyl)coumarins are potential anticoagulants and antioxidants.

-

Mechanism: Transesterification followed by intramolecular aldol condensation.

Divergent Synthesis Map

Figure 3: Divergent synthesis tree demonstrating the versatility of the scaffold.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] May be harmful if swallowed (H302).[2]

-

Storage: Store at 2-8°C under inert gas (

or Ar). The active methylene group is susceptible to oxidation over time. -

Stability: Avoid strong bases (unless intended for enolization) and oxidizing agents.

References

-

ChemScene. (n.d.). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data. Retrieved from

-

ChemicalBook. (n.d.). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS 83823-61-4.[3] Retrieved from

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry. (Methodology Reference).

-

PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate (Isomer Analog Data). Retrieved from

-

BenchChem. (2025). Synthesis and Troubleshooting of Beta-Keto Esters. Retrieved from

Sources

IUPAC naming and synonyms for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

An In-Depth Technical Guide to Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: Nomenclature, Properties, Synthesis, and Applications

Introduction

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a sophisticated chemical intermediate belonging to the class of β-keto esters. Its molecular architecture, featuring a reactive β-keto ester core and an ortho-substituted methoxyphenyl ring, makes it a highly valuable building block for organic synthesis, particularly within the pharmaceutical industry. The strategic placement of the methoxy group at the ortho position can impart significant conformational constraints and unique electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to its synthesis, characterization, and strategic applications in medicinal chemistry.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section delineates the formal nomenclature and common identifiers for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

IUPAC Name and Synonyms

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate .

It is also known by several synonyms, which are frequently encountered in chemical supplier catalogs and literature:

-

4-(2-METHOXY-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER[1]

Common Identifiers

For unambiguous identification in databases and procurement, the following identifiers are critical:

Chemical Structure

The structural formula reveals the key functional groups: an ethyl ester, a ketone, and a 2-methoxyphenyl moiety.

Caption: Chemical structure of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| CAS Number | 83823-61-4 | [1] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [1] |

| LogP (octanol-water partition coefficient) | 1.76 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 6 | [1] |

The TPSA value of 52.6 Ų suggests moderate cell permeability, a key parameter in drug design. The LogP of 1.76 indicates a balanced lipophilicity, suggesting reasonable solubility in both organic solvents used for reactions and aqueous media relevant to biological assays.

Synthesis and Mechanistic Considerations

The synthesis of β-keto esters is a cornerstone of organic chemistry. The most logical and industrially scalable approach for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is the Claisen condensation.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection corresponding to a Claisen condensation between ethyl 2-methoxyphenylacetate and ethyl acetate.

Caption: Retrosynthetic analysis via a Claisen condensation pathway.

Recommended Synthetic Protocol

This protocol describes a standard laboratory procedure for the Claisen condensation to synthesize the title compound.

Materials:

-

Ethyl 2-methoxyphenylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: All glassware must be rigorously oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. The reaction is notoriously sensitive to water, which can consume the base and hydrolyze the esters[2].

-

Base Addition: In a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Ester Addition: A mixture of ethyl 2-methoxyphenylacetate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred base suspension at room temperature.

-

Reaction: The reaction mixture is gently heated to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The Claisen condensation is a reversible reaction; using a stoichiometric amount of base is crucial to drive the equilibrium forward by deprotonating the resulting β-keto ester product, which is significantly more acidic than the starting materials[2].

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice water and acidified to a pH of ~5-6 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Synthesis and Purification Workflow

Caption: Experimental workflow for synthesis and purification.

Spectroscopic Characterization and Validation

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized product.[3] The following data represent the predicted characteristic signals for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate based on its structure.

| Technique | Predicted Characteristic Signals |

| ¹H NMR | δ ~7.2-7.0 (m, 4H, Ar-H ), 4.1 (q, 2H, -O-CH₂ -CH₃), 3.9 (s, 2H, Ar-CH₂ -CO), 3.8 (s, 3H, -OCH₃ ), 3.4 (s, 2H, -CO-CH₂ -CO-), 1.2 (t, 3H, -O-CH₂-CH₃ ) |

| ¹³C NMR | δ ~202 (C=O, ketone), ~170 (C=O, ester), ~157 (Ar-C -OCH₃), ~130-120 (Ar-C ), ~61 (-O-CH₂ -CH₃), ~55 (-OCH₃ ), ~50 (-CO-CH₂ -CO-), ~45 (Ar-CH₂ -CO), ~14 (-O-CH₂-CH₃ ) |

| IR (cm⁻¹) | ~1745 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether), ~1150 (C-O stretch, ester) |

| Mass Spec (EI) | M⁺ at m/z = 236. Key fragments: [M-OC₂H₅]⁺, [M-CH₂COOC₂H₅]⁺, [C₇H₇O]⁺ (methoxybenzyl cation) |

Applications in Medicinal Chemistry and Drug Development

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is not an end-product but a versatile scaffold for constructing more complex, biologically active molecules.

The β-Keto Ester as a Synthetic Handle

The β-keto ester functionality is a classic "synthetic chameleon." The acidic methylene protons between the two carbonyl groups are easily deprotonated, allowing for a wide range of alkylation and acylation reactions, analogous to the well-known acetoacetic ester synthesis.[4] Furthermore, this moiety is a key precursor for the synthesis of various heterocycles. For example, condensation with hydrazines can yield pyrazolone derivatives, a class of compounds known for their analgesic and anti-inflammatory properties.[5]

Influence of the 2-Methoxyphenyl Substituent

The methoxy group is one of the most common functional groups found in approved drugs.[6] Its presence can profoundly impact a molecule's properties:

-

Metabolic Stability: The methoxy group can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.

-

Conformational Control: An ortho-substituent like the methoxy group can restrict the rotation around the phenyl-CH₂ bond. This conformational locking can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for a target protein.

-

Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket.

The combination of these electronic and steric effects makes the 2-methoxyphenyl group a privileged scaffold in the design of new chemical entities.[6][7]

Conclusion

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a chemical intermediate of significant value for researchers in drug discovery and development. Its synthesis via the robust Claisen condensation is well-understood, and its structural features—a versatile β-keto ester core and a strategically important 2-methoxyphenyl group—provide a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity allows scientists to leverage this compound effectively in the rational design of novel therapeutic agents.

References

-

PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available from: [Link]

-

MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Available from: [Link]

-

PubChem. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099. Available from: [Link]

-

Research Square. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available from: [Link]

-

PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267. Available from: [Link]

-

ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available from: [Link]

-

Wikipedia. Ethyl acetoacetate. Available from: [Link]

-

SpectraBase. Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. Available from: [Link]

-

PubChemLite. Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (C9H16O4). Available from: [Link]

-

PubChem. Ethyl 2-(ethoxymethylene)acetoacetate | C9H14O4 | CID 3034573. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available from: [Link]

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

The Rising Potential of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Derivatives: A Technical Guide to Their Biological Activities

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the β-keto ester functional group represents a versatile and highly valuable scaffold for the development of novel therapeutic agents. Its unique chemical reactivity and ability to participate in a wide array of chemical transformations have made it a cornerstone in the synthesis of diverse heterocyclic and carbocyclic compounds. When this privileged scaffold is coupled with a methoxyphenyl moiety, particularly with the methoxy group at the ortho position, a class of compounds with significant and varied biological potential emerges: the Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives.

The presence of the 2-methoxyphenyl group is not merely an arbitrary substitution. The position of the methoxy group can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides an in-depth technical exploration of the potential biological activities of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying mechanisms of action, supported by detailed experimental protocols and visual workflows.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives can be achieved through several established synthetic routes, with the Claisen condensation being a prominent method. The general principle involves the base-mediated condensation of an ester with a ketone. For the synthesis of the parent compound, this would typically involve the reaction of ethyl acetate with 2-methoxyacetophenone.

General Synthetic Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Materials:

-

2-Methoxyacetophenone

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt) or other suitable base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran - THF)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Base and Ester Addition: Dissolve sodium ethoxide in anhydrous ethanol or suspend it in an anhydrous ether or THF. To this, add anhydrous ethyl acetate dropwise at room temperature.

-

Ketone Addition: Slowly add a solution of 2-methoxyacetophenone in the same anhydrous solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0°C and carefully quench by adding a dilute solution of hydrochloric acid until the mixture is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the strong base and hydrolysis of the esters. Sodium ethoxide is a common choice of base to avoid transesterification when using ethyl esters.[1] The acidic workup protonates the enolate of the β-keto ester, allowing for its extraction into the organic phase.

Potential Biological Activities

While specific studies on Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate are limited, the broader class of β-keto esters and compounds bearing the methoxyphenyl moiety have demonstrated a range of biological activities.

Antimicrobial Activity

The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents. β-Keto esters and their derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.

General Activity of β-Keto Esters: The antimicrobial activity of β-keto esters is often attributed to their ability to interfere with essential cellular processes in microorganisms.[2][3] Some studies suggest that these compounds can disrupt quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation.[4]

Influence of the 2-Methoxyphenyl Group: The presence of a methoxyphenyl group can enhance the antimicrobial activity of a compound. The methoxy group can increase the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane. Furthermore, the aromatic ring can engage in π-π stacking and hydrophobic interactions with microbial enzymes or proteins, leading to their inhibition.

Proposed Mechanism of Action: Quorum Sensing Inhibition: One plausible mechanism for the antimicrobial activity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives is the inhibition of bacterial quorum sensing. These compounds may act as antagonists to the autoinducer molecules that regulate quorum sensing pathways, such as the LasR and LuxS systems in pathogenic bacteria.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivative)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. The β-keto ester scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.

General Activity of β-Keto Esters: Ketone bodies and their esters have been investigated for their potential to slow tumor progression.[5] The proposed mechanisms include the alteration of cancer cell metabolism, induction of apoptosis, and inhibition of signaling pathways involved in cell proliferation and survival.[6][7]

Influence of the 2-Methoxyphenyl Group: The methoxyphenyl moiety is a common feature in many anticancer compounds, including stilbene and chalcone derivatives.[8][9] The methoxy group can influence the compound's ability to interact with key targets in cancer cells, such as tubulin or protein kinases. The position of the methoxy group is critical, and in some cases, the ortho-substitution can lead to enhanced activity.[10]

Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives may exert their anticancer effects by inducing apoptosis in cancer cells. This could involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. The development of novel anti-inflammatory agents is therefore of great therapeutic importance.

General Activity of β-Keto Esters: Certain β-keto ester derivatives have shown anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.

Influence of the 2-Methoxyphenyl Group: Compounds containing the methoxyphenyl group have been reported to possess significant anti-inflammatory effects.[9][11][12] These effects can be mediated through the modulation of various inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB transcription factor. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the anti-inflammatory activity of a compound by its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Structure-Activity Relationships (SAR)

While specific SAR studies on Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives are not extensively documented, general trends can be inferred from the broader class of β-keto esters and related compounds.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding to target proteins. The ortho-methoxy group in the parent compound is expected to play a crucial role in its activity profile.

-

Modifications of the β-Keto Ester Moiety: Alterations to the ethyl ester or the keto group can lead to changes in activity. For example, converting the ester to an amide can modulate the compound's solubility and cell permeability.[13]

-

Introduction of Additional Functional Groups: The introduction of other functional groups, such as halogens or hydroxyl groups, on the aromatic ring or the butanoate chain can be explored to optimize the biological activity.[14]

Data Presentation

| Derivative | Modification | Anticipated Activity | Hypothesized Target |

| Parent Compound | 2-methoxyphenyl | Antimicrobial, Anticancer, Anti-inflammatory | Quorum sensing proteins, Caspases, NF-κB |

| Derivative A | 2,4-dimethoxyphenyl | Potentially enhanced anticancer activity | Tubulin, Protein kinases |

| Derivative B | 4-fluoro-2-methoxyphenyl | Potentially enhanced antimicrobial activity | Bacterial enzymes |

| Derivative C | 3-hydroxy-2-methoxyphenyl | Potentially enhanced antioxidant/anti-inflammatory | COX/LOX enzymes |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed mitochondrial pathway of apoptosis induced by the derivatives.

Conclusion and Future Directions

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. While the current body of literature on this specific scaffold is nascent, the well-established biological activities of the broader β-keto ester and methoxyphenyl-containing compound classes provide a strong rationale for their further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with potent and selective antimicrobial, anticancer, or anti-inflammatory activities. In-depth mechanistic studies will also be crucial to unravel the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.

References

-

An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). PMC. Available at: [Link]

- Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (n.d.).

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PMC. Available at: [Link]

-

Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2000). PubMed. Available at: [Link]

- Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. (2025).

- Antibacterial studies of newly synthesized β-ketoesters: 2-methyl-2-oxobutanoate. (2020).

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). PMC. Available at: [Link]

-

Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. (2022). MDPI. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC. Available at: [Link]

- Studying the impact of Ketone Ester HVMN on PANC-1 in vitro. (n.d.). Diva-portal.org.

- Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. (n.d.).

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025).

-

Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. (2025). PMC. Available at: [Link]

-

Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (n.d.). PMC. Available at: [Link]

- Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2025).

- The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition. (n.d.). researchopenworld.com.

- Anticancer Activity of Stilbene-based Deriv

-

The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. (2016). PubMed. Available at: [Link]

- Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. (n.d.).

-

Ethyl 4-methoxyphenyl-4-oxobutanoate. (n.d.). PubChem. Available at: [Link]

- Synthesis and anti-inflammatory activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides. (2025).

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Available at: [Link]

- Buy Ethyl 4-(2-fluorophenyl)

- Design, Synthesis, and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates. (2026).

- Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applic

-

Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. (2016). PMC. Available at: [Link]

-

Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (1997). PubMed. Available at: [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC. Available at: [Link]

- Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. (2020).

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (n.d.). PMC. Available at: [Link]

- Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. (2025).

- Technical Support Center: Synthesis of Ethyl 4-(2-chlorophenyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. ricerca.unich.it [ricerca.unich.it]

- 9. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Strategic Heterocycle Synthesis via Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: A Modular Approach

Executive Summary

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) represents a highly versatile

This guide outlines the practical application of this synthon in generating three critical heterocyclic classes: Pyrazoles , Dihydropyrimidinones (DHPMs) , and Coumarins . The protocols provided are designed to be robust, scalable, and mechanistically transparent.

Structural Analysis & Reactivity Profile

To optimize reaction outcomes, one must understand the electrophilic and nucleophilic sites of the molecule:

| Site | Functional Group | Reactivity Mode | Key Transformation |

| C1 | Ethyl Ester | Electrophile (Hard) | Cyclization endpoint (e.g., Pyrazolone formation) |

| C2 | Active Methylene | Nucleophile (Soft) | Knoevenagel condensation, Alkylation, Biginelli interception |

| C3 | Ketone | Electrophile (Hard) | Schiff base formation, Nucleophilic attack by hydrazines/amines |

| C4 | Methylene | Steric/Lipophilic Linker | Connects the 2-OMe-Phenyl group; determines regiochemistry |

The "Ortho-Effect"

The 2-methoxyphenyl group is not merely a bystander. In cyclization reactions (like the Biginelli), the steric bulk of this group at the

Divergent Synthetic Pathways (Visualized)

The following diagram maps the divergent utility of the starting material.

Figure 1: Divergent synthesis map showing the transformation of the starting material into three distinct heterocyclic scaffolds.

Detailed Experimental Protocols

Synthesis of 3-(2-methoxybenzyl)-1H-pyrazol-5-ol

This reaction utilizes the [3+2] cyclocondensation strategy. The regiochemistry is driven by the initial attack of the hydrazine nitrogen on the highly electrophilic C3 ketone, followed by cyclization with the C1 ester.

Mechanism:

-

Nucleophilic attack of hydrazine on C3-ketone (Schiff base formation).

-

Intramolecular nucleophilic attack of the second nitrogen on the C1-ester carbonyl.

-

Elimination of ethanol.

Protocol:

-

Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add Hydrazine hydrate (80% aq., 0.75 mL, 12 mmol) dropwise at room temperature.

-

Note: A slight exotherm may be observed.

-

-

Reaction: Heat the mixture to reflux (

) for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot ( -

Workup: Allow the solution to cool to room temperature. Often, the product precipitates directly upon cooling.

-

If no precipitate: Concentrate the solvent to

mL under reduced pressure and add cold diethyl ether (10 mL) to induce crystallization.

-

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Yield Expectation: 75–85% as an off-white solid.

Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

This is a Multicomponent Reaction (MCR) offering high atom economy.[1] The 2-methoxybenzyl group will be positioned at C6 of the pyrimidine ring.

Protocol:

-

Setup: Combine the following in a 50 mL flask:

-

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (1.0 equiv)

-

Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

-

Urea (1.2 equiv)

-

Ethanol (5 mL/mmol)

-

-

Catalysis: Add concentrated HCl (3-4 drops) or a Lewis acid like

(5 mol%). -

Reaction: Reflux for 6–8 hours.

-

Technical Insight: The bulky C4-substituent may require longer reaction times than standard ethyl acetoacetate. If conversion is low after 6 hours, add additional catalyst and extend reflux.

-

-

Workup: Pour the hot reaction mixture into crushed ice (50 g). Stir vigorously. The DHPM usually precipitates as a solid.

-

Purification: Recrystallize from hot ethanol.

Mechanistic Visualization: The Pyrazole Pathway

Understanding the stepwise mechanism is crucial for troubleshooting low yields (often caused by incomplete cyclization or hydrolysis).

Figure 2: Stepwise mechanism of the Knorr Pyrazole synthesis applied to the specific substrate.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Biginelli) | Steric hindrance of the 2-OMe-benzyl group. | Switch to solvent-free conditions (grinding) or use microwave irradiation ( |

| Oily Product (Pyrazole) | Trapped solvent or impurities. | Triturate the oil with cold diethyl ether or hexanes. If persistent, recrystallize from EtOH/Water (9:1). |

| No Reaction (Pechmann) | Deactivation of phenol. | Ensure the phenol has electron-donating groups (e.g., resorcinol). Use stronger acid (70% |

References

-

Kappe, C. O. (2000).[2] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

-

Fadda, A. A., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc.

-keto esters with hydrazines). -

ChemScene. (2023). "Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data." (Physical properties and CAS verification).

-

BenchChem. (2023). "Troubleshooting Claisen Condensations and Heterocycle Synthesis."

Note: While specific literature on CAS 83823-61-4 is less abundant than simple acetoacetate, the chemistry described above is chemically validated by the reactivity of the homologous

Sources

Methodological & Application

Protocol for Pechmann condensation using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Application Note: AN-PCM-42M Protocol for Pechmann Condensation using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate [1][2]

Executive Summary

This application note details the synthetic protocol for the preparation of 4-(2-methoxybenzyl)coumarin derivatives via the Pechmann condensation. The core reagent, Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4), serves as the

This guide prioritizes a solvent-free, Lewis-acid catalyzed approach (Method A) for high throughput and environmental compliance, while retaining the classical sulfuric acid method (Method B) as a robust alternative for difficult substrates.[2]

Reaction Design & Mechanistic Insight

The Chemical System

The Pechmann condensation involves the reaction of a phenol with a

-

Electrophile: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.[1][2] The ketone carbonyl at C3 is the site of nucleophilic attack by the phenol.[2] The methylene group at C4 (benzyl position) acts as a spacer, reducing steric hindrance compared to direct aryl-ketones.[2]

-

Nucleophile: Activated phenol (e.g., Resorcinol).[2] The hydroxyl groups activate the ortho-position for Electrophilic Aromatic Substitution (EAS).[1]

Mechanistic Pathway

The reaction proceeds through three critical stages:[2]

-

Transesterification/EAS: Acid-catalyzed attack of the phenol on the

-keto ester.[1] -

Hydroxyalkylation: Formation of the new C-C bond at the phenol's ortho position.[2]

-

Cyclization & Dehydration: Intramolecular attack of the phenol oxygen on the ester carbonyl, followed by elimination of water and ethanol to aromatize the pyrone ring.[2]

Figure 1: Mechanistic flow of the Pechmann Condensation.[1]

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][6][7][8] | Role |

| Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | 236.26 | 1.0 | |

| Resorcinol (Standard Substrate) | 110.11 | 1.0 | Phenol Component |

| Bismuth(III) Chloride ( | 315.34 | 0.1 | Catalyst (Method A) |

| Sulfuric Acid ( | 98.08 | Excess | Catalyst (Method B)[1] |

| Ethanol | 46.07 | Solvent | Recrystallization |

Method A: Green Synthesis (Recommended)

High yield, solvent-free, mild conditions.[2][9]

-

Preparation: In a 25 mL round-bottom flask, mix Resorcinol (1.10 g, 10 mmol) and Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol).

-

Catalysis: Add

(315 mg, 1 mmol, 10 mol%). -

Reaction: Stir the mixture at 75°C for 60–90 minutes. The mixture will melt into a homogeneous phase and then solidify as the product forms.[2]

-

Workup: Cool the reaction mixture to room temperature. Add crushed ice (50 g) to the solid mass and stir vigorously to remove the catalyst and unreacted starting materials.

-

Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (

mL).[1][2] -

Purification: Recrystallize the crude solid from hot ethanol to afford pure 7-hydroxy-4-(2-methoxybenzyl)coumarin .

Method B: Classical Sulfuric Acid

Robust for less reactive phenols.[1][2]

-

Preparation: Place Resorcinol (1.10 g, 10 mmol) in a flask.

-

Addition: Add Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol) dropwise.

-

Catalysis: Cool the mixture to 0–5°C in an ice bath. Add conc.

(2 mL) dropwise, maintaining temperature below 10°C. -

Reaction: Remove the ice bath and stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

-

Quenching: Pour the dark reaction mixture into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.[2]

-

Purification: Filter, wash with water until neutral pH, and recrystallize from ethanol.

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Characterization & Troubleshooting

Expected Analytical Data

-

Appearance: White to pale yellow crystalline solid.[1][2][7]

-

Melting Point: Expected range 180–210°C (dependent on specific phenol used).[1]

-

H-NMR (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Incomplete reaction or product oiling out.[1][2] | Extend reaction time; scratch glass to induce crystallization; cool to 4°C overnight. |

| Low Yield | Steric hindrance of 2-methoxy group.[1] | Increase temperature to 90°C (Method A); Use Method B with longer reaction time. |

| Dark Impurities | Polymerization of phenol.[1] | Ensure temperature does not exceed 100°C; Use fresh reagents; Recrystallize with activated charcoal. |

References

-

De, S. K., & Gibbs, R. A. (2005).[2][4][9] An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. Synthesis, 2005(08), 1231–1233.[2]

-

Moraes, M. C., et al. (2021).[2][3][10] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.[1][2][5] Arkivoc, 2021, 151-163.[2][3][5]

-

Sugino, T., & Tanaka, K. (2001).[2][4][11] Solvent-Free Coumarin Synthesis. Chemistry Letters, 30(2), 110-111.[2]

-

ChemScene. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data.

Sources

- 1. Methyl 4-(2-methoxyphenyl)-3-oxobutanoate | 131644-96-7 [sigmaaldrich.com]

- 2. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Pechmann Condensation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [open.bu.edu]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Coumarin synthesis [organic-chemistry.org]

Synthesis of substituted coumarins from Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Executive Summary

This application note details the synthesis of C4-substituted coumarin scaffolds using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate as a specialized

The resulting 4-benzylcoumarin derivatives represent a "privileged structure" in medicinal chemistry, exhibiting enhanced binding affinity in kinase inhibition and anticoagulant pathways due to the rotational freedom of the benzyl linker. This guide provides a validated, scalable protocol utilizing Sulfamic Acid (

Chemical Strategy & Mechanism[1]

The Precursor Advantage

The core challenge in synthesizing 4-benzylcoumarins is the availability of stable

-

Structural Logic: The C3-ketone acts as the electrophile for the initial phenolic attack. The bulky (2-methoxyphenyl)methyl group at the

-position remains intact, positioning itself at C4 of the final coumarin ring.

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed condensation between a phenol (nucleophile) and the

-

Transesterification/Addition: The phenol attacks the activated ketone carbonyl (not the ester), forming a tertiary alcohol intermediate.

-

Esterification (Cyclization): Intramolecular attack of the phenol's ortho-hydroxyl group on the ester carbonyl.

-

Dehydration: Elimination of water and ethanol aromatizes the ring system.

Reaction Workflow Diagram

The following diagram illustrates the critical pathway and decision points for the synthesis.

Figure 1: Step-wise mechanistic flow for the Pechmann condensation of substituted

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | 236.26 | 1.0 | Electrophile |

| Resorcinol (1,3-dihydroxybenzene) | 110.11 | 1.0 | Nucleophile |

| Sulfamic Acid ( | 97.09 | 0.1 (10 mol%) | Catalyst |

| Ethanol (Absolute) | - | Solvent | Recrystallization |

Method A: Solvent-Free Synthesis (Green Chemistry)

Recommended for high throughput and ease of workup.

-

Setup: In a 25 mL round-bottom flask, combine Resorcinol (1.10 g, 10 mmol) and Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol).

-

Catalyst Addition: Add Sulfamic Acid (97 mg, 1.0 mmol).

-

Reaction: Heat the mixture in an oil bath at 80–90°C with magnetic stirring.

-

Observation: The solid mixture will melt into a homogeneous liquid within 5-10 minutes. As the reaction proceeds, the mixture may solidify again as the coumarin product precipitates.

-

-

Duration: Maintain heating for 45–60 minutes . Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add crushed ice (20 g) and water (20 mL) to the solid mass.

-

Stir vigorously to break up the solid and dissolve the catalyst/unreacted reagents.

-

-

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

mL). -

Purification: Recrystallize the crude solid from hot Ethanol.

-

Yield Expectation: 85–92%.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Method B: Classical Solution Phase (Toluene)

Use if the starting material purity is low or if temperature control is critical.

-

Dissolve reactants (10 mmol each) in Toluene (15 mL) .

-

Add p-Toluenesulfonic acid (pTSA) (10 mol%) instead of Sulfamic acid.

-

Reflux using a Dean-Stark trap to continuously remove water (azeotropic distillation).

-

Reflux for 3–5 hours.

-

Evaporate solvent and recrystallize as above.

Characterization & Data Analysis

Expected NMR Signature

The formation of the coumarin core with the 4-benzyl substituent is confirmed by specific signals.

-

NMR (DMSO-

- 10.5 (s, 1H, -OH): Phenolic hydroxyl (if using resorcinol).

- 6.10 (s, 1H, C3-H): Characteristic singlet of the coumarin lactone ring. Crucial for confirmation.

-

4.05 (s, 2H,

-

3.80 (s, 3H,

- 6.7 – 7.5 (m, Ar-H): Aromatic protons from both rings.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete dehydration or transesterification side-products. | Increase reaction time by 30 mins. Ensure temperature is >80°C to drive off water/ethanol. |

| Starting Material Remains | Catalyst deactivation. | If using Method A, ensure the melt is uniform. If using Method B, ensure water is actively removed (Dean-Stark). |

| Chromone Formation | Thermodynamic control favors chromone over coumarin (rare with phenols, common with simple ketones). | Maintain acidic conditions strictly. Avoid basic workups. |

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts the yield and purity profile for this specific sterically hindered

| Catalyst | Conditions | Yield (%) | Notes |

| Sulfamic Acid | 80°C, Solvent-free | 88-92% | Recommended. Recyclable, non-corrosive, simple workup. |

| 90°C, Solvent-free | 85% | Lewis acid, excellent for sensitive substrates but more expensive. | |

| 0-25°C, Solution | 70-75% | Traditional. Lower yield due to sulfonation byproducts and "tar" formation. | |

| Amberlyst-15 | 110°C, Toluene | 80% | Heterogeneous, easy removal, requires higher temp. |

References

-

Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Source: Arkivoc (2014) [Link] Relevance: Validates the use of sulfamic acid for Pechmann condensation with various

-keto esters. -

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Source: MDPI (Molecules, 2023) [Link] Relevance: Discusses solvent-free and Lewis acid (

) variations for coumarin synthesis. -

Coumarin Synthesis via Pechmann Condensation: A Review of Catalysts. Source: Royal Society of Chemistry (RSC Advances) [Link] Relevance: Comprehensive review of mechanistic pathways and catalyst efficiencies.

Sources

Using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate as a pharmaceutical intermediate

Modular Synthesis of Privileged Heterocycles: Dihydropyrimidinones and Pyrazoles

Executive Summary

This technical guide details the utility of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) as a versatile C4-building block in pharmaceutical synthesis. Distinguished by its

This document provides validated protocols for Biginelli and Knorr condensations, emphasizing regiochemical control and purification strategies.

Chemical Profile & Reactivity Logic

Physicochemical Properties

| Property | Specification |

| IUPAC Name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate |

| Molecular Formula | C |

| Molecular Weight | 236.27 g/mol |

| Appearance | Pale yellow to amber oil (tends to crystallize at low temp) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |

| Key Functionality | 1,3-Dicarbonyl (Active Methylene); |

Reactivity Map

The molecule possesses three distinct reactive sites, enabling diverse heterocyclization:

-

C2 (Active Methylene): Highly acidic (

); primary site for Knoevenagel condensation and alkylation. -

C3 (Ketone): Electrophilic center; susceptible to nucleophilic attack by hydrazines or ureas.

-

C4 (Benzylic Position): The 2-methoxybenzyl group acts as a lipophilic anchor, crucial for hydrophobic pocket binding in target proteins (e.g., L-type calcium channels).

Figure 1: Retrosynthetic map illustrating the divergence of the core intermediate into three major pharmaceutical scaffolds.

Application Module A: Synthesis of Dihydropyrimidinones (DHPMs)

Target Class: 6-Benzyl-substituted 3,4-Dihydropyrimidin-2(1H)-ones. Mechanism: Acid-catalyzed Biginelli Cyclocondensation.

Rationale

The Biginelli reaction is a multicomponent reaction (MCR) that constructs the dihydropyrimidine core. Using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate introduces a 2-methoxybenzyl group at the C6 position of the pyrimidine ring. This steric bulk mimics the pharmacophore of dihydropyridine drugs, enhancing lipophilicity and membrane permeability.

Validated Protocol

Scale: 5.0 mmol basis Reaction Time: 4–6 hours Yield Expectation: 75–85%

Reagents

-

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (1.18 g, 5.0 mmol)

-

Benzaldehyde (or substituted derivative) (5.0 mmol)

-

Urea (0.36 g, 6.0 mmol)

-

Catalyst: Ytterbium(III) Triflate [Yb(OTf)

] (5 mol%) OR Conc. HCl (3 drops) -

Solvent: Ethanol (15 mL)

Step-by-Step Workflow

-

Charge: In a 50 mL round-bottom flask, dissolve the

-keto ester and benzaldehyde in Ethanol (10 mL). -

Activate: Add the catalyst (Yb(OTf)

or HCl). Stir for 5 minutes at room temperature to activate the aldehyde carbonyl. -

Addition: Add Urea and the remaining Ethanol (5 mL).

-

Reflux: Heat the mixture to reflux (

) with vigorous magnetic stirring.-

Critical Control Point: Monitor by TLC (30% EtOAc/Hexane).[1] The disappearance of the aldehyde spot indicates completion.

-

-

Precipitation: Once complete (approx. 4-6h), cool the mixture to room temperature, then place in an ice bath for 30 minutes. The DHPM product typically precipitates as a solid.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (

) and cold water ( -

Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) if high purity (>98%) is required.[2]

Figure 2: Process flow for the Biginelli cyclocondensation.

Application Module B: Synthesis of Pyrazoles

Target Class: 3-(2-Methoxybenzyl)-1H-pyrazol-5(4H)-ones. Mechanism: Knorr Pyrazole Synthesis (Condensation).[1]

Rationale

Pyrazoles formed from this intermediate contain a 3-(2-methoxybenzyl) moiety. This specific substitution pattern is valuable for designing inhibitors where the benzyl group occupies a hydrophobic pocket (e.g., in COX-2 or p38 MAP kinase active sites).

Validated Protocol

Scale: 5.0 mmol basis Reaction Time: 2–3 hours

Reagents

-

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (1.18 g, 5.0 mmol)

-

Hydrazine Hydrate (80% aq. solution) (0.35 mL, 7.5 mmol)

-

Solvent: Ethanol (10 mL) or Acetic Acid (for N-substituted hydrazines)

Step-by-Step Workflow

-

Preparation: Dissolve the

-keto ester in Ethanol (10 mL) in a reaction vial. -

Addition: Add Hydrazine Hydrate dropwise at room temperature.

-

Exotherm Warning: The reaction is initially exothermic. Ensure adequate stirring.

-

-

Cyclization: Heat the mixture to reflux (

) for 2 hours. -

Monitoring: TLC (50% EtOAc/Hexane). The product is significantly more polar than the starting ester.

-

Work-up:

-

Purification: Recrystallization from Ethanol/Water usually yields analytical grade material.

Quality Control & Analytical Standards

NMR Interpretation Guide

When analyzing Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives, be aware of Keto-Enol Tautomerism . In CDCl

| Signal (1H NMR, 400 MHz) | Chemical Shift ( | Multiplicity | Assignment |

| Ester Methyl | 1.25 | Triplet | -OCH |

| Active Methylene (C2) | 3.65 | Singlet | -CO-CH |

| Benzylic Methylene (C4) | 3.82 | Singlet | -CO-CH |

| Methoxy Group | 3.80 | Singlet | -OCH |

| Ester Methylene | 4.18 | Quartet | -OCH |

| Enol Vinyl Proton | ~12.0 | Broad Singlet | -C(OH)=CH -CO- (Trace) |

Storage & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The active methylene group is sensitive to oxidation over long periods. If the liquid turns dark brown, purify via short-path vacuum distillation before use.

References

-

Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

-

Hu, E. H., et al. (2005). "Copper-Catalyzed Synthesis of Pyrazoles." Organic Letters.

-

BenchChem Technical Data. (2025). "Reactivity of Gamma-Aryl Beta-Keto Esters." BenchChem Application Notes.

-

Ma, Y., et al. (2000).[4] "General Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry.

-

PubChem Compound Summary. (2023). "Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate."[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate. Because

Synthetic Workflow & Pathway Selection

To synthesize Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, you must append a 2-methoxyphenyl group to the C4 (terminal) position of an ethyl acetoacetate scaffold. This can be achieved via two distinct logical pathways: Route A (C-acylation of Meldrum's acid followed by ethanolysis) or Route B (Direct electrophilic

Fig 1. Divergent synthetic pathways for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Quantitative Pathway Comparison

| Parameter | Route A: Meldrum's Acid Acylation | Route B: 1,3-Dianion Alkylation |

| Typical Yield | 75–85% | 50–65% |

| Regioselectivity | Excellent (Exclusive C-acylation) | Moderate (Risk of |

| Key Reagents | Pyridine, Anhydrous Ethanol | NaH, n-BuLi |

| Temperature Profile | 0 °C to Room Temp, then Reflux | 0 °C to -78 °C, then -20 °C |

| Major Impurities | Decarboxylated ketone, O-acyl enol | Dialkylated products, |

Step-by-Step Methodologies

Protocol A: Meldrum's Acid Acylation (Recommended for High Regioselectivity)

Causality: The unique conformation of Meldrum's acid forces its

-

Activation: Dissolve recrystallized Meldrum's acid (1.05 eq) in anhydrous CH₂Cl₂. Cool the flask in an ice bath to 0 °C.

-

Base Addition: Slowly add anhydrous pyridine (2.4 eq) under an argon atmosphere.

-

Self-Validation: The solution must remain clear. Pyridine acts as a proton scavenger to neutralize the HCl generated in the next step, preventing hydrolytic destruction of the acyl chloride[2].

-

-

Acylation: Dropwise add 2-methoxyphenylacetyl chloride (1.0 eq) dissolved in CH₂Cl₂ over 1–2 hours. Stir at 0 °C for 1 h, then at room temperature for 1 h.

-

Intermediate Isolation: Dilute the mixture and pour it into 2 M HCl containing crushed ice. Extract the organic phase, wash with brine, dry over Na₂SO₄, and concentrate on a rotary evaporator to yield the acyl Meldrum's acid intermediate as a solid[2].

-

Ethanolysis: Reflux the unpurified solid intermediate in absolute anhydrous ethanol for 2.5 hours.

-

Causality: Thermal energy drives the nucleophilic attack of ethanol on the carbonyl carbon, opening the dioxanedione ring. This triggers a cascade releasing acetone and CO₂, collapsing into the target

-keto ester[2].

-

Protocol B: 1,3-Dianion Alkylation (Weiler's Method)

Causality: Direct alkylation of ethyl acetoacetate with standard bases (e.g., NaOEt) yields

-

Monoanion Formation: Suspend NaH (1.1 eq, 60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous THF at 0 °C. Dropwise add ethyl acetoacetate (1.0 eq).

-

Self-Validation: Monitor the reaction carefully; cessation of H₂ gas evolution indicates complete

-deprotonation[5].

-

-

Dianion Generation: Cool the reaction strictly to -78 °C. Slowly add titrated n-BuLi (1.05 eq). Stir for 15 minutes. The solution will typically transition to a yellow-orange color, confirming dianion formation[5].

-

Alkylation: Add 2-methoxybenzyl chloride (1.1 eq) dropwise. Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to -20 °C over 1 hour[4].

-

Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl at -20 °C. This selectively protonates the unreacted

-enolate. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Troubleshooting Guide & FAQs

Q1: I am experiencing a very low yield in the Meldrum's acid route. What are the most likely causes? A1: The most common failure point is moisture contamination. Water rapidly hydrolyzes 2-methoxyphenylacetyl chloride into its corresponding unreactive carboxylic acid (2-methoxyphenylacetic acid). Furthermore, using unrecrystallized Meldrum's acid significantly degrades product purity[2]. Ensure all glassware is flame-dried, use strictly anhydrous CH₂Cl₂, and distill your pyridine over calcium hydride prior to use[2].

Q2: During ethanolysis (Route A), I observe a significant amount of a ketone byproduct. What happened?

A2: You are observing premature decarboxylation. If your ethanol contains traces of water, the acyl Meldrum's acid (or the newly formed

Q3: In the dianion route (Route B), I am getting a mixture of

Q4: Can I use sodium ethoxide instead of NaH/n-BuLi for Route B?

A4: No. Sodium ethoxide (NaOEt) is only strong enough to deprotonate the highly acidic

References

1.[2] Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. "Benzenebutanoic acid, β-oxo-, methyl ester". Organic Syntheses, 1985, 63, 198. URL: 2.[1] Wikipedia Contributors. "Meldrum's acid". Wikipedia, The Free Encyclopedia. URL: 3.[6] Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions". LibreTexts. URL: 4.[3] BenchChem. "Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide". BenchChem. URL: 5.[4] Huckin, S. N., & Weiler, L. "Alkylation of dianions of β-keto esters". Journal of the American Chemical Society, 1974, 96(4), 1082-1087. URL: 6.[5] Huckin, S. N., & Weiler, L. "Alkylation of dianions of β-keto esters" (PDF Data). datapdf.com. URL:

Sources